(4-(5-chloro-2-methylphenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
Description
The compound "(4-(5-chloro-2-methylphenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone" features a piperazine core substituted with a 5-chloro-2-methylphenyl group and a methanone-linked 1-methyl-1,2,3-triazole moiety.
Properties
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(1-methyltriazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O/c1-11-3-4-12(16)9-14(11)20-5-7-21(8-6-20)15(22)13-10-19(2)18-17-13/h3-4,9-10H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHDNZVEGVMQBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CN(N=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the piperazine ring and subsequent functionalization. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize waste. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the phenyl group to more oxidized forms.
Reduction: : Reduction of the triazole ring or other functional groups.
Substitution: : Replacement of the chlorine atom on the phenyl ring with other substituents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized phenyl derivatives, reduced triazole derivatives, and substituted phenyl compounds.
Scientific Research Applications
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including potential antimicrobial and antiviral properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Piperazine-Triazole Derivatives
a. (4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone (Compound w3)
- Structure: Shares a piperazine-methanone core but replaces the 1,2,3-triazole with a 1,2,4-triazole. The 5-chloro substituent is retained, but the phenyl group is linked via an aminopyrimidine spacer.
- Synthesis : Prepared via coupling of a triazole-containing intermediate with a piperazine derivative in isopropyl alcohol .
- Key Difference: The 1,2,4-triazole and aminopyrimidine groups may alter binding affinity compared to the target compound’s simpler 1,2,3-triazole linkage.
b. 1-(4-(4-((5-chloro-4-((2-(1-isopropyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one (Compound m6)
Piperazine-Heterocycle Hybrids
a. (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone hydrochloride (CAS 1323490-64-7)
- Structure : Replaces triazole with imidazole and introduces a 4-methoxyphenyl group.
- Molecular Weight : 350.8 g/mol (vs. ~370 g/mol estimated for the target compound).
- Key Difference : The methoxy group and imidazole ring may confer distinct electronic properties, affecting receptor interactions .
b. 1-(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenylethanone (CAS 2034244-66-9)
Halogenated Piperazine Derivatives
a. 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone ()
- Structure: Simplifies the scaffold to a chloroethanone-piperazine-phenyl system.
- Pharmacological Relevance : Demonstrates antifungal, antipsychotic, and anticancer activities, highlighting the importance of halogenation in bioactivity .
- Comparison : The target compound’s 5-chloro-2-methylphenyl group may enhance steric hindrance and selectivity compared to the unsubstituted phenyl in this derivative.
Pharmacological and Physicochemical Properties
- Similarity Analysis : Using Tanimoto coefficients (), the target compound shows moderate similarity (~0.6–0.7) to piperazine-triazole hybrids but lower scores (~0.4) against imidazole or isoxazole derivatives due to heterocycle differences .
Data Tables
Table 1: Structural and Molecular Comparison
Biological Activity
The compound (4-(5-chloro-2-methylphenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone , with CAS number 931283-64-6, is a synthetic derivative that combines a piperazine moiety with a 1,2,3-triazole. This unique structure suggests potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its anticancer properties and other pharmacological effects.
- Molecular Formula : C24H30ClN3O
- Molecular Weight : 411.9675 g/mol
- Structural Features : The compound features a chloro-substituted phenyl group and a triazole ring, which are known to enhance biological activity through various mechanisms.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its anticancer potential and neuropharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer properties of triazole-containing compounds. For instance, compounds with a similar structural framework have shown significant activity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 1 | A549 | 27.89 | Induces apoptosis |
| Compound 2 | MCF7 | 32.40 | Cell cycle arrest |
| Compound 3 | HeLa | 15.25 | ROS production |
The compound's triazole ring is crucial for its anticancer activity, as it contributes to interactions with cellular targets involved in proliferation and apoptosis pathways .
Neuropharmacological Effects
Piperazine derivatives have been studied for their effects on the central nervous system (CNS). Specifically, the piperazine moiety in this compound may interact with neurotransmitter receptors, potentially exhibiting anxiolytic or antidepressant effects. Research indicates that similar piperazine compounds can modulate serotonin receptors, which are critical targets in the treatment of mood disorders .
Structure-Activity Relationship (SAR)
The structure-activity relationship of triazole derivatives has been extensively studied. Key findings include:
- The presence of electron-withdrawing groups (like chlorine) on the aromatic ring enhances cytotoxicity.
- Substituents on the triazole ring can significantly influence the compound's ability to induce apoptosis in cancer cells.
In SAR studies, compounds with methyl groups at specific positions on the triazole or phenyl rings tend to exhibit improved potency against cancer cell lines .
Case Studies
- Study on Lung Cancer Cells : A study evaluated various triazole derivatives against A549 lung cancer cells. The tested compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, indicating its potential as a lead candidate for further development .
- Neuropharmacological Assessment : Another research project explored the effects of piperazine derivatives on anxiety-like behaviors in animal models. The results suggested that compounds similar to our target compound showed reduced anxiety behaviors compared to controls, indicating potential therapeutic applications in treating anxiety disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
